molecular formula C24H25FN4O2 B2639810 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251587-09-3

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B2639810
CAS RN: 1251587-09-3
M. Wt: 420.488
InChI Key: GGYWFZRRZSGGTO-UHFFFAOYSA-N
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Description

The compound “2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide” is a complex organic molecule . It has a molecular formula of C24H24F2N4O2, an average mass of 438.470 Da, and a monoisotopic mass of 438.186737 Da .

Scientific Research Applications

CDK4/6 Inhibition

The compound exhibits CDK4/6 inhibitory activity. CDK4/6 inhibitors are a class of drugs that specifically target enzymes called CDK4 and CDK6. By disrupting signals that stimulate the proliferation of malignant (cancer) cells, these inhibitors have shown promise in cancer therapy . Notably, Palbociclib, a CDK4/6 inhibitor developed by Pfizer, is an example of a drug in this category.

Antiviral Activity

Research indicates that this compound possesses substantial antiviral activity . Further studies are needed to explore its potential in combating viral infections.

Herbicidal Properties

The compound’s structure suggests potential herbicidal activity. Investigating its effects on plant growth and weed control could yield valuable insights .

properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-16-8-9-19(25)12-22(16)27-23(30)15-29-17(2)26-21-10-11-28(14-20(21)24(29)31)13-18-6-4-3-5-7-18/h3-9,12H,10-11,13-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYWFZRRZSGGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

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